molecular formula C17H20O2 B14612488 1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene CAS No. 60526-82-1

1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene

Cat. No.: B14612488
CAS No.: 60526-82-1
M. Wt: 256.34 g/mol
InChI Key: PTUAIIAYBMHVCD-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene is an organic compound with the molecular formula C17H20O2. It is a derivative of benzene, characterized by the presence of two methoxy groups and a 2-phenylpropan-2-yl substituent on the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups onto the benzene ring.

Scientific Research Applications

1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the phenylpropan-2-yl substituent play a crucial role in its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress modulation, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethoxy-5-(2-phenylpropan-2-yl)benzene is unique due to the presence of both methoxy groups and the bulky phenylpropan-2-yl substituent. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60526-82-1

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

1,3-dimethoxy-5-(2-phenylpropan-2-yl)benzene

InChI

InChI=1S/C17H20O2/c1-17(2,13-8-6-5-7-9-13)14-10-15(18-3)12-16(11-14)19-4/h5-12H,1-4H3

InChI Key

PTUAIIAYBMHVCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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